Cas no 24430-26-0 (1-(4-ethoxy-3-nitrophenyl)ethan-1-one)

1-(4-Ethoxy-3-nitrophenyl)ethan-1-one is a nitro-substituted aromatic ketone with the molecular formula C₁₀H₁₁NO₄. This compound features an ethoxy group at the para position and a nitro group at the meta position relative to the acetyl substituent, imparting distinct electronic and steric properties. Its structural characteristics make it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The presence of both electron-donating (ethoxy) and electron-withdrawing (nitro) groups enhances its reactivity in electrophilic and nucleophilic substitution reactions. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its well-defined functional groups allow for precise modifications, making it a versatile building block in synthetic chemistry.
1-(4-ethoxy-3-nitrophenyl)ethan-1-one structure
24430-26-0 structure
Product name:1-(4-ethoxy-3-nitrophenyl)ethan-1-one
CAS No:24430-26-0
MF:C10H11NO4
MW:209.198642969131
CID:240628
PubChem ID:12306485

1-(4-ethoxy-3-nitrophenyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-(4-ethoxy-3-nitrophenyl)-
    • 1-(4-ethoxy-3-nitrophenyl)Ethanone
    • 3’-NITRO-4’-ETHOXYACETOPHENONE
    • 3-nitro-4-ethoxyacetophenone
    • 1-(4-Aethoxy-3-nitro-phenyl)-aethanon
    • 3-Nitro-4-aethoxy-acetophenon
    • 3-Nitro-4-ethoxyacetophenon
    • 4'-ethoxy-3'-nitroacetophenone
    • 24430-26-0
    • KUKYBOAHWULYHD-UHFFFAOYSA-N
    • SCHEMBL2339687
    • EN300-122720
    • 1-(4-ethoxy-3-nitrophenyl)ethan-1-one
    • AKOS000221678
    • DB-362858
    • STL386638
    • G34105
    • Inchi: InChI=1S/C10H11NO4/c1-3-15-10-5-4-8(7(2)12)6-9(10)11(13)14/h4-6H,3H2,1-2H3
    • InChI Key: KUKYBOAHWULYHD-UHFFFAOYSA-N
    • SMILES: CCOC1=CC=C(C(=O)C)C=C1[N+]([O-])=O

Computed Properties

  • Exact Mass: 209.06900
  • Monoisotopic Mass: 209.06880783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.1Ų
  • XLogP3: 2.2

Experimental Properties

  • PSA: 72.12000
  • LogP: 2.71930

1-(4-ethoxy-3-nitrophenyl)ethan-1-one Security Information

1-(4-ethoxy-3-nitrophenyl)ethan-1-one Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

1-(4-ethoxy-3-nitrophenyl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-122720-0.05g
1-(4-ethoxy-3-nitrophenyl)ethan-1-one
24430-26-0 95%
0.05g
$64.0 2023-02-15
Enamine
EN300-122720-0.1g
1-(4-ethoxy-3-nitrophenyl)ethan-1-one
24430-26-0 95%
0.1g
$66.0 2023-02-15
TRC
E677463-50mg
1-(4-ethoxy-3-nitrophenyl)ethan-1-one
24430-26-0
50mg
$ 50.00 2022-06-05
Enamine
EN300-122720-250mg
1-(4-ethoxy-3-nitrophenyl)ethan-1-one
24430-26-0 95.0%
250mg
$92.0 2023-10-02
Enamine
EN300-122720-1000mg
1-(4-ethoxy-3-nitrophenyl)ethan-1-one
24430-26-0 95.0%
1000mg
$256.0 2023-10-02
Enamine
EN300-122720-10000mg
1-(4-ethoxy-3-nitrophenyl)ethan-1-one
24430-26-0 95.0%
10000mg
$1101.0 2023-10-02
A2B Chem LLC
AF64082-250mg
3-nitro-4-ethoxyacetophenone
24430-26-0 95%
250mg
$132.00 2024-04-20
A2B Chem LLC
AF64082-500mg
3-nitro-4-ethoxyacetophenone
24430-26-0 95%
500mg
$220.00 2024-04-20
1PlusChem
1P00C3V6-10g
3-nitro-4-ethoxyacetophenone
24430-26-0 95%
10g
$1423.00 2024-05-21
A2B Chem LLC
AF64082-2.5g
3-nitro-4-ethoxyacetophenone
24430-26-0 95%
2.5g
$565.00 2024-04-20

Additional information on 1-(4-ethoxy-3-nitrophenyl)ethan-1-one

Research Briefing on 1-(4-ethoxy-3-nitrophenyl)ethan-1-one (CAS: 24430-26-0): Recent Advances and Applications

1-(4-ethoxy-3-nitrophenyl)ethan-1-one (CAS: 24430-26-0) is a nitro-substituted aromatic ketone that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a synthetic intermediate and potential bioactive compound. Recent studies have explored its role in the synthesis of novel drug candidates, particularly in the development of antimicrobial and anti-inflammatory agents. This briefing provides an overview of the latest research findings, focusing on the compound's chemical properties, synthetic methodologies, and biological activities.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the use of 1-(4-ethoxy-3-nitrophenyl)ethan-1-one as a key intermediate in the synthesis of quinoline derivatives with potent antibacterial properties. The researchers employed a multi-step reaction sequence, starting with the nitration of 4-ethoxyacetophenone, followed by selective reduction and cyclization. The resulting quinoline compounds exhibited significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimal cytotoxicity to mammalian cells.

In another recent investigation, the compound's potential as a scaffold for anti-inflammatory drug development was explored. A team from the University of Cambridge demonstrated that derivatives of 1-(4-ethoxy-3-nitrophenyl)ethan-1-one could effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The study, published in Bioorganic & Medicinal Chemistry Letters, identified specific structural modifications that enhanced both potency and selectivity, paving the way for further optimization.

From a synthetic chemistry perspective, advancements have been made in the green and efficient production of 1-(4-ethoxy-3-nitrophenyl)ethan-1-one. A 2024 paper in ACS Sustainable Chemistry & Engineering reported a novel catalytic system using recyclable ionic liquids, which achieved a 92% yield while reducing hazardous waste generation. This environmentally friendly approach addresses one of the key challenges in the large-scale production of nitroaromatic compounds.

The compound's mechanism of action at the molecular level has also been elucidated through recent computational and experimental studies. Molecular docking simulations suggest that derivatives of 1-(4-ethoxy-3-nitrophenyl)ethan-1-one may interact with multiple biological targets, including bacterial DNA gyrase and cyclooxygenase enzymes. These findings, combined with ongoing structure-activity relationship studies, provide valuable insights for rational drug design.

Looking forward, researchers are investigating the potential of 1-(4-ethoxy-3-nitrophenyl)ethan-1-one in other therapeutic areas, such as anticancer and antiviral applications. Preliminary results from cell-based assays show promising activity against certain cancer cell lines, particularly those with overexpression of tyrosine kinase receptors. However, further in vivo studies are needed to validate these findings and assess pharmacokinetic properties.

In conclusion, 1-(4-ethoxy-3-nitrophenyl)ethan-1-one continues to be a valuable compound in chemical biology and pharmaceutical research. Its versatility as a synthetic building block, combined with emerging biological activities, makes it an important focus for drug discovery efforts. The recent developments highlighted in this briefing demonstrate the compound's potential to contribute to the development of novel therapeutic agents addressing critical medical needs.

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